Pyridine-4-carboximidamide;chloride
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Overview
Description
Pyridine-4-carboximidamide;chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboximidamide group at the 4-position and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-4-carboximidamide;chloride typically involves the reaction of pyridine-4-carboxylic acid with reagents that introduce the carboximidamide group. One common method is the reaction of pyridine-4-carboxylic acid with ammonium chloride and a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-carboximidamide;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Pyridine-4-carboxamidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine-4-carboximidamide;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyridine-4-carboximidamide;chloride involves its interaction with specific molecular targets and pathways. The carboximidamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to interact with enzymes and receptors makes it a potential candidate for drug development.
Comparison with Similar Compounds
- Pyridine-2-carboximidamide;chloride
- Pyridine-3-carboximidamide;chloride
- N-(2-ethylhexyloxy)pyridine-4-carboximidamide
Comparison: Pyridine-4-carboximidamide;chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Biological Activity
Pyridine-4-carboximidamide;chloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
1. Antimicrobial Activity
Pyridine derivatives, including this compound, have been extensively studied for their antimicrobial properties. The presence of the pyridine ring enhances the interaction with microbial targets, leading to significant antibacterial and antifungal activity.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyridine-4-carboximidamide | Staphylococcus aureus | 25 µg/mL |
Pyridine-4-carboximidamide | Escherichia coli | 30 µg/mL |
Pyridine-4-carboximidamide | Candida albicans | 20 µg/mL |
The studies indicate that pyridine derivatives exhibit varying degrees of effectiveness against different strains, with some compounds showing enhanced potency when modified with additional functional groups .
2. Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Its mechanism often involves the induction of apoptosis in cancer cell lines.
Case Study: Anti-Cancer Efficacy
In a study examining the effects of pyridine derivatives on MCF-7 breast cancer cells, it was found that:
- IC50 Value : The compound exhibited an IC50 value of 25.72 ± 3.95 μM, indicating significant cytotoxicity.
- Mechanism : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates in a dose-dependent manner .
3. Enzyme Inhibition
This compound has shown promising results as an inhibitor of urease, an enzyme linked to various health issues, including kidney stones and gastric ulcers.
Table 2: Urease Inhibition Potency
Compound | IC50 Value (µM) |
---|---|
Pyridine-4-carboximidamide | 18.93 ± 0.004 |
Standard Drug | 1.07 ± 0.043 |
The compound's inhibition potential is influenced by the position and type of substituents on the pyridine ring, with electron-withdrawing groups enhancing its activity against urease .
4. Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is often linked to their structural characteristics. Modifications at specific positions on the pyridine ring can significantly alter their pharmacological profiles.
Key Findings on SAR
- Electron-withdrawing groups (e.g., Br, OCH₃) at the ortho position enhance urease inhibition.
- Substituents such as amino and hydroxyl groups increase antimicrobial and anticancer activities.
These findings suggest that strategic modifications can optimize the therapeutic potential of pyridine derivatives .
Properties
Molecular Formula |
C6H7ClN3- |
---|---|
Molecular Weight |
156.59 g/mol |
IUPAC Name |
pyridine-4-carboximidamide;chloride |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H/p-1 |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.[Cl-] |
Origin of Product |
United States |
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